molecular formula C14H9NO7S B10757742 2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid

2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid

Cat. No.: B10757742
M. Wt: 335.29 g/mol
InChI Key: ZTJGXDGAXGWOGR-UHFFFAOYSA-N
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Description

2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by cyclization and oxidation steps to form the benzothiazole ring . The reaction conditions often require the use of catalysts such as iodine or copper, and solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism by which 2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, its ability to form stable complexes with metal ions can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid lies in its trioxobenzo structure, which imparts distinct chemical properties and enhances its potential for diverse applications. This structural feature allows for greater versatility in chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C14H9NO7S

Molecular Weight

335.29 g/mol

IUPAC Name

2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid

InChI

InChI=1S/C14H9NO7S/c16-10(17)6-15-13(18)11-8-4-2-1-3-7(8)5-9(14(19)20)12(11)23(15,21)22/h1-5H,6H2,(H,16,17)(H,19,20)

InChI Key

ZTJGXDGAXGWOGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C(=O)N(S3(=O)=O)CC(=O)O)C(=O)O

Origin of Product

United States

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